![molecular formula C15H18N2O2 B12908710 4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione CAS No. 61341-30-8](/img/structure/B12908710.png)
4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-Methylcyclohexyl)amino)isoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methylcyclohexyl)amino)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by cyclization. One common method involves the reaction of phthalic anhydride with 3-methylcyclohexylamine under reflux conditions in an appropriate solvent such as toluene. The reaction mixture is then heated to promote cyclization, forming the isoindoline-1,3-dione core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Solventless conditions and green chemistry principles are often employed to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
4-((3-Methylcyclohexyl)amino)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoindoline-1,3-dione derivatives
Scientific Research Applications
4-((3-Methylcyclohexyl)amino)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its interaction with various biological targets, including dopamine receptors and amyloid proteins.
Industrial Applications: It is used in the production of dyes, pigments, and polymer additives due to its stable chemical structure
Mechanism of Action
The mechanism of action of 4-((3-Methylcyclohexyl)amino)isoindoline-1,3-dione involves its interaction with specific molecular targetsThe compound may also inhibit the aggregation of amyloid proteins, indicating its potential in Alzheimer’s disease research .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A simpler analog with similar structural features but lacking the cyclohexylamine moiety.
N-Substituted Isoindoline-1,3-diones: Compounds with various substituents on the nitrogen atom, offering different biological activities.
Uniqueness
4-((3-Methylcyclohexyl)amino)isoindoline-1,3-dione is unique due to the presence of the 3-methylcyclohexylamine group, which imparts distinct steric and electronic properties. This uniqueness contributes to its specific biological activities and potential therapeutic applications .
Properties
CAS No. |
61341-30-8 |
|---|---|
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
4-[(3-methylcyclohexyl)amino]isoindole-1,3-dione |
InChI |
InChI=1S/C15H18N2O2/c1-9-4-2-5-10(8-9)16-12-7-3-6-11-13(12)15(19)17-14(11)18/h3,6-7,9-10,16H,2,4-5,8H2,1H3,(H,17,18,19) |
InChI Key |
SAPACDFRZIECAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)NC2=CC=CC3=C2C(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B12908666.png)
![5-{[Bis(2-hydroxyethyl)amino]acetyl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B12908669.png)

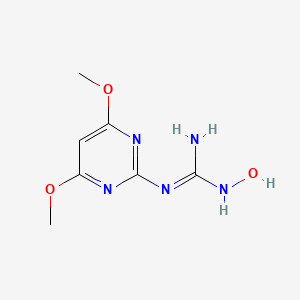

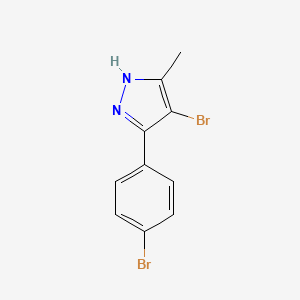
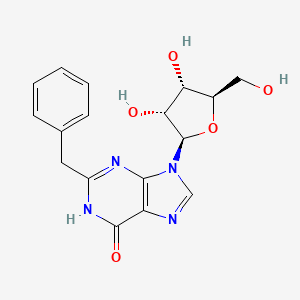
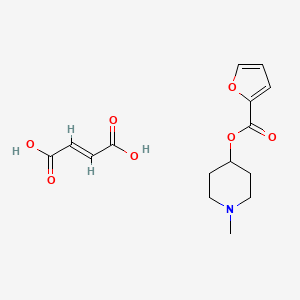
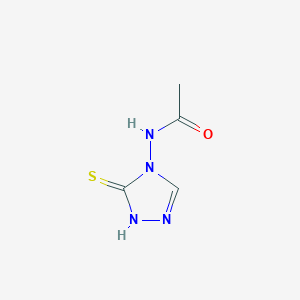

![2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12908703.png)
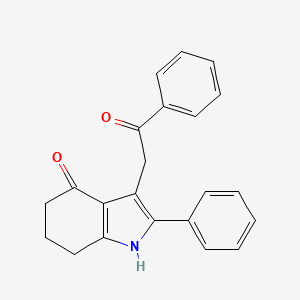
![4-[(Naphthalen-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12908707.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-diphenyl-](/img/structure/B12908711.png)
